In the pursuit of novel therapeutics for disorders linked to tetrahydrobiopterin (BH4) deficiency, deoxysepiapterin has emerged as a compound of significant interest. As a precursor to sepiapterin, it offers a potential advantage in bypassing enzymatic defects in the de novo BH4 synthesis pathway. However, as with any small molecule intervention, a thorough understanding of its on-target efficacy must be paralleled by a rigorous investigation of its potential off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute studies aimed at elucidating the complete cellular impact of deoxysepiapterin administration.
Tetrahydrobiopterin is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases.[1] Its involvement in the synthesis of neurotransmitters like dopamine and serotonin, and the regulation of vascular tone, underscores its physiological importance.[1][2] Deficiencies in BH4, arising from genetic mutations or oxidative stress, can lead to a range of severe neurological and vascular disorders.[2][3]
The biosynthesis of BH4 is a finely tuned process involving three main pathways: the de novo, salvage, and recycling pathways.[4][5] The de novo pathway, originating from guanosine triphosphate (GTP), is the primary route for BH4 synthesis.[4]
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. [6][7][8]The principle lies in the ligand-induced thermal stabilization of the target protein.
[9]
Experimental Protocol: Western Blot-Based CETSA
Kinases are a common class of off-targets for small molecule drugs due to the conserved nature of the ATP-binding pocket. [10][11]Several commercial services offer comprehensive kinase profiling against large panels of kinases.
Metabolomics provides an unbiased approach to identify changes in the cellular metabolome following drug treatment, offering insights into affected pathways that may be indicative of off-target effects.
[12][13][14]
Experimental Protocol: LC-MS Based Untargeted Metabolomics
The identification of a potential off-target interaction is the first step. Subsequent validation is crucial.
A thorough investigation of the off-target effects of deoxysepiapterin is not merely a regulatory hurdle but a scientific necessity for a complete understanding of its pharmacological profile. By employing a multi-faceted approach that combines target engagement assays, broad profiling techniques, and unbiased metabolomics, researchers can build a comprehensive safety and efficacy profile. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations, ultimately paving the way for the safe and effective clinical translation of deoxysepiapterin and other novel therapeutics.
-
Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1–16. [Link]
-
Werner, E. R., Blau, N., & Thöny, B. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal, 438(3), 397–414. [Link]
-
Oh-hashi, K., Hirata, Y., & Kiuchi, K. (2008). Cellular uptake of sepiapterin and push-pull accumulation of tetrahydrobiopterin. Journal of Molecular and Genetic Medicine, 3(1), 93-99. [Link]
-
Fiege, B., & Blau, N. (2021). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. International Journal of Molecular Sciences, 22(16), 8885. [Link]
-
Martínez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Kiss, M. G., & Mikus, G. (2022). Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. Antioxidants, 11(6), 1182. [Link]
-
Reinhard, F. B. M., Eberhard, D., Werner, T., & Hasenfratz, M. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 10(7), 1745–1753. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
L-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471–2482. [Link]
-
Werner, E. R., Gorren, A. C. F., Lange, R., Schmidt, K., & Werner-Felmayer, G. (2003). Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects. Current Drug Metabolism, 4(2), 159–173. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Mata-Greenwood, E., & Lakshminrusimha, S. (2016). Sepiapterin improves angiogenesis of pulmonary artery endothelial cells with in utero pulmonary hypertension by recoupling endothelial nitric oxide synthase. American Journal of Physiology-Lung Cellular and Molecular Physiology, 310(11), L1081–L1091. [Link]
-
Scheer, D., & Kalgutkar, A. S. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1545–1557. [Link]
-
Smith, N., Winn, S., Jones, S. A., & Blau, N. (2019). Phase I Clinical Evaluation of CNSA-001 (Sepiapterin), a Novel Pharmacological Treatment for Phenylketonuria and Tetrahydrobiopterin Deficiencies, in Healthy Volunteers. Molecular Genetics and Metabolism, 126(4), 405-411. [Link]
-
Man-Madedo, P., & Valdivielso, J. M. (2020). Metabolomic Profiling for Identification of Novel Potential Biomarkers in Cardiovascular Diseases. International Journal of Molecular Sciences, 21(3), 1039. [Link]
-
Patsnap. (2023). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Li, H., et al. (2015). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm, 6(5), 853-858. [Link]
-
Kalbasi, A., & Ribas, A. (2020). Biopterin metabolism and nitric oxide recoupling in cancer. Redox Biology, 34, 101531. [Link]
-
Auerbach, G., Scherer, A., & Bacher, A. (1997). The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters. The EMBO Journal, 16(24), 7219–7230. [Link]
-
Attana. (2018). Off-target testing assays. ResearchGate. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Kim, D., & Kim, J. S. (2023). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]
-
Aho, J. M., & Zabolotsky, A. (2021). Metabolomic Profiling for Diagnosis and Prognostication in Surgery: A Scoping Review. Journal of the American College of Surgeons, 233(5), 646-656. [Link]
-
Ronzetti, M., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Molecular Biosciences, 10, 1159938. [Link]
-
Tvedt, T. H. A., et al. (2019). Systemic Metabolomic Profiling of Acute Myeloid Leukemia Patients before and During Disease-Stabilizing Treatment Based on All-Trans Retinoic Acid, Valproic Acid, and Low-Dose Chemotherapy. Cancers, 11(10), 1546. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Wikipedia. (n.d.). Sepiapterin. Retrieved from [Link]
-
E. C. S. S. & C. S. (2011). Development of an Integrated Metabolomic Profiling Approach for Infectious Diseases Research. Journal of Biomedicine and Biotechnology, 2011, 238742. [Link]
-
Smith, G. K., & Nichol, C. A. (1992). New inhibitors of sepiapterin reductase. Lack of an effect of intracellular tetrahydrobiopterin depletion upon in vitro proliferation of two human cell lines. Journal of Biological Chemistry, 267(8), 5345-5352. [Link]
-
Vasquez-Vivar, J., & Kalyanaraman, B. (2018). Tetrahydrobiopterin in Cell Function and Death Mechanisms. Antioxidants & Redox Signaling, 28(15), 1365–1385. [Link]
-
Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
-
Farraj, A. K., et al. (2023). Metabolomic profiling reveals systemic metabolic disruptions induced by combined exposure to particulate matter and ozone. Toxicology and Applied Pharmacology, 459, 116358. [Link]
-
Jackson, A. L., & Linsley, P. S. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Journal of Drug Targeting, 27(5-6), 487-490. [Link]
-
Shitara, Y., Horie, T., & Sugiyama, Y. (2006). The use of hepatocytes to investigate drug uptake transporters. Methods in Molecular Biology, 331, 139-152. [Link]
-
Crown Bioscience. (2023). Off-target toxicity in antibody-drug conjugates. Crown Bioscience Blog. [Link]
-
Hu, Y., et al. (2014). Off-target effects of the septin drug forchlorfenuron on nonplant eukaryotes. Eukaryotic Cell, 13(1), 140-149. [Link]
-
Etchegaray, J. P., & Mostoslavsky, R. (2020). Exploring the Influence of Cell Metabolism on Cell Fate through Protein Post-translational Modifications. Current Opinion in Cell Biology, 67, 71-79. [Link]